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Compound of Interest

Compound Name: 5-chloropicolinoyl chloride

Cat. No.: B137333 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
5-Chloropicolinoyl chloride is a valuable and reactive chemical intermediate that serves as a

crucial building block in a wide array of organic syntheses. Its unique structural features,

comprising a pyridine ring substituted with a chlorine atom and a reactive acyl chloride group,

make it an important precursor for the synthesis of a diverse range of complex molecules. This

guide provides a comprehensive overview of its synthesis, reactivity, and applications, with a

particular focus on its role in the development of novel pharmaceuticals and agrochemicals.

The presence of the chlorine atom and the nitrogen in the pyridine ring offers opportunities for

further functionalization, allowing for the creation of diverse molecular scaffolds.[1][2]

Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of 5-chloropicolinoyl chloride is presented

in the table below.
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Property Value Reference

CAS Number 128073-03-0 [3][4]

Molecular Formula C6H3Cl2NO [3][4]

Molecular Weight 176.00 g/mol [3]

Appearance White to off-white solid

Purity ≥95% [4]

Storage Temperature 2-8°C [4]

Safety Precautions: 5-Chloropicolinoyl chloride is a reactive compound and should be

handled with appropriate safety measures in a well-ventilated fume hood. It is classified with

the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye

irritation), and H335 (May cause respiratory irritation).[4] Personal protective equipment,

including safety goggles, gloves, and a lab coat, should be worn at all times. Precautionary

measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands

thoroughly after handling.[4]

Synthesis of 5-Chloropicolinoyl Chloride
The most common and straightforward method for the preparation of 5-chloropicolinoyl
chloride is the reaction of 5-chloropicolinic acid with a chlorinating agent, typically thionyl

chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis from 5-Chloropicolinic
Acid
Materials:

5-Chloropicolinic acid

Thionyl chloride (SOCl₂)

Anhydrous toluene (or another inert solvent)
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Round-bottom flask

Reflux condenser

Magnetic stirrer

Heating mantle

Rotary evaporator

Procedure:

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend

5-chloropicolinic acid (1 equivalent) in anhydrous toluene.

Slowly add an excess of thionyl chloride (2-3 equivalents) to the suspension at room

temperature with stirring.

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is

complete (monitoring by TLC or the cessation of gas evolution).

Allow the mixture to cool to room temperature.

Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary

evaporator.

The resulting crude 5-chloropicolinoyl chloride can be used directly in the next step or

purified by distillation or recrystallization.

A patent describes a similar procedure where 5-chloro-2-thiophenecarboxylic acid is treated

with thionyl chloride in an inert solvent to yield the corresponding acyl chloride with high purity.

[5]
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Synthesis of 5-Chloropicolinoyl Chloride

5-Chloropicolinic Acid + SOCl₂ in Toluene
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Crude 5-Chloropicolinoyl Chloride

Purification (Distillation/Recrystallization)
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Figure 1: Synthetic workflow for 5-chloropicolinoyl chloride.

Reactivity and Key Synthetic Applications
The high reactivity of 5-chloropicolinoyl chloride stems from the electrophilic nature of the

carbonyl carbon, which is readily attacked by nucleophiles. This makes it an excellent acylating

agent for a variety of substrates, most notably amines, to form stable amide bonds.[6][7][8][9]
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Acylation of Amines
The reaction of 5-chloropicolinoyl chloride with primary or secondary amines is a

fundamental transformation that leads to the formation of N-substituted 5-chloropicolinamides.

These amides are common structural motifs in many biologically active compounds. The

reaction typically proceeds rapidly at or below room temperature and often requires a base to

neutralize the hydrochloric acid byproduct.[10][11]

Experimental Protocol: General Procedure for N-
Acylation of an Amine
Materials:

5-Chloropicolinoyl chloride

Primary or secondary amine

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

Tertiary amine base (e.g., triethylamine, pyridine)

Round-bottom flask

Magnetic stirrer

Dropping funnel

Ice bath

Procedure:

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the

amine (1.0 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the anhydrous

solvent.

Cool the solution to 0°C in an ice bath.
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Dissolve 5-chloropicolinoyl chloride (1.0-1.1 equivalents) in the same anhydrous solvent

and add it dropwise to the cooled amine solution with vigorous stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 1-16 hours, or until the reaction is complete as monitored by TLC.

Upon completion, the reaction mixture can be worked up by washing with water and brine,

followed by drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

The solvent is removed under reduced pressure, and the crude product can be purified by

column chromatography or recrystallization.
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N-Acylation of an Amine
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Figure 2: Experimental workflow for N-acylation.

Quantitative Data for Acylation Reactions
The following table summarizes representative yields for the acylation of various amines with

acyl chlorides, based on analogous reactions found in the literature.[12][13]
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Amine Substrate Acylating Agent Product Typical Yield (%)

Aniline Acetyl Chloride N-Phenylacetamide 85-95

4-Chloroaniline Benzoyl Chloride

N-(4-

Chlorophenyl)benzami

de

80-90

Methyl 5-amino-3-

methylpicolinate
Isobutyryl Chloride

Methyl 5-

(isobutyramido)-3-

methylpicolinate

>90

Applications in Drug Discovery and Agrochemical
Development
Chlorine-containing heterocyclic compounds are of significant interest in medicinal chemistry

and agrochemical research due to their unique physicochemical properties that can enhance

biological activity.[1] The introduction of a chlorine atom can influence a molecule's lipophilicity,

metabolic stability, and binding affinity to biological targets.[1]

While specific blockbuster drugs or widely used pesticides directly synthesized from 5-
chloropicolinoyl chloride are not prominently featured in the reviewed literature, its structural

motif is present in many biologically active molecules. Acyl chlorides, in general, are

fundamental reagents for creating amide bonds, which are prevalent in a vast number of

pharmaceuticals.[2] For instance, the related 5-chlorovaleryl chloride is a key intermediate in

the synthesis of the anti-thrombotic drug cilostazol and the herbicide pyraclonil.[14] This

highlights the importance of chloro-substituted acyl chlorides as building blocks in the

development of new chemical entities with potential therapeutic or agricultural applications.

Conclusion
5-Chloropicolinoyl chloride is a highly versatile and reactive building block in organic

synthesis. Its straightforward preparation and high reactivity make it an invaluable tool for the

construction of complex molecules, particularly through the formation of robust amide linkages.

Its utility is especially pronounced in the fields of medicinal chemistry and agrochemical

science, where the introduction of the 5-chloropyridine moiety can lead to compounds with

enhanced biological properties. The experimental protocols and data presented in this guide
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offer a solid foundation for researchers and professionals to effectively utilize this important

chemical intermediate in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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